molecular formula C15H15N3O3 B15032209 N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide

N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide

Cat. No.: B15032209
M. Wt: 285.30 g/mol
InChI Key: JSGRTVAJCBQULQ-UHFFFAOYSA-N
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Description

N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and an ester linkage to a 3-methylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting with the preparation of the 3-methylphenoxyacetyl intermediate. This intermediate is then reacted with pyridine-4-carboximidamide under specific conditions to form the final product. Common reagents used in these reactions include N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activities.

    Phenoxyacetyl derivatives: Compounds with a phenoxyacetyl moiety can exhibit similar chemical reactivity and applications.

Uniqueness

N’-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C15H15N3O3/c1-11-3-2-4-13(9-11)20-10-14(19)21-18-15(16)12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

JSGRTVAJCBQULQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=NC=C2)N

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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